

AOCS RM-2 Mixture: Technical Guide for Lipid Analysis

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Compound of Interest

Compound Name: RM-2 Mixture (AOCS)

Cat. No.: B1164795

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Executive Summary

The AOCS RM-2 Mixture (Reference Mixture 2) is a Certified Reference Material (CRM) designated by the American Oil Chemists' Society. It is a quantitative standard of Fatty Acid Methyl Esters (FAMES) designed to mimic the fatty acid profile of Linseed (Flaxseed), Perilla, Hempseed, and Rubberseed oils.

Unlike general screening standards (e.g., Supelco 37), RM-2 is a "matrix-match" standard. It is critical for validating methods intended to quantify high-polyunsaturated fatty acid (PUFA) samples, specifically those rich in Methyl Linolenate (C18:3), which constitutes ~34% of the mixture. Its high degree of unsaturation makes it an oxidative stress-test for your GC system and storage protocols.

Technical Composition & Chemistry

The RM-2 mixture is defined by a specific weight-percentage ratio of five key FAMES. This ratio is not random; it represents the elution challenges of separating C18 isomers (Oleic, Linoleic, Linolenic) which differ only by the number of double bonds.

Table 1: AOCS RM-2 Composition (Gravimetric)

Component Name	Common Name	Carbon:Double Bond	Weight %	Function in Chromatography
Methyl Palmitate	Palmitic Acid Methyl Ester	C16:0	7.0%	Early-eluting saturated reference marker. ^[1]
Methyl Stearate	Stearic Acid Methyl Ester	C18:0	5.0%	Baseline for C18 series; determines resolution start.
Methyl Oleate	Oleic Acid Methyl Ester	C18:1 (cis-9)	18.0%	Monounsaturated marker; tests cis/trans selectivity.
Methyl Linoleate	Linoleic Acid Methyl Ester	C18:2 (cis-9, ^[1] 12)	36.0%	Major component; tests column load capacity.
Methyl Linolenate	Alpha-Linolenic Acid Methyl Ester	C18:3 (cis-9,12,15)	34.0%	Critical Marker. Late-eluting, highly susceptible to oxidation.

“

Technical Insight: The high concentration of C18:3 (34%) is the defining feature of RM-2. If your GC column is degrading (active sites in the liner or phase bleed), the C18:3 peak will show tailing or area loss before the saturated peaks (C16:0, C18:0) are affected.[2][3] Thus, RM-2 acts as a sensitive system suitability probe.

Experimental Protocol: GC-FID Analysis

While AOCS Method Ce 1-62 describes packed column chromatography, modern pharmaceutical and research applications utilize capillary GC. The following protocol adapts RM-2 for high-resolution capillary analysis (e.g., AOCS Ce 1e-91).

Chromatographic Conditions

- Column: High-polarity biscyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88, or HP-88).
 - Why: These phases rely on dipole-induced dipole interactions to separate FAMES based on the number and position of double bonds (C18:3 > C18:2 > C18:1 > C18:0).
 - Dimensions: 100 m x 0.25 mm x 0.20 μm (Standard for full isomer resolution) or 30 m for rapid screening.
- Carrier Gas: Helium at 20 cm/sec (constant flow) or Hydrogen at 40 cm/sec.
- Inlet: Split Injection (Split ratio 50:1 or 100:1).
 - Temperature: 250°C.
 - Liner: Deactivated split liner with glass wool (replace daily to prevent C18:3 degradation).
- Detector: Flame Ionization Detector (FID) at 260°C.

Thermal Program (Optimized for C18 Resolution)

- Initial: 140°C, hold for 5 minutes.
- Ramp 1: 4°C/min to 240°C.
- Final: 240°C, hold for 15 minutes.
- Total Run Time: ~35-45 minutes.

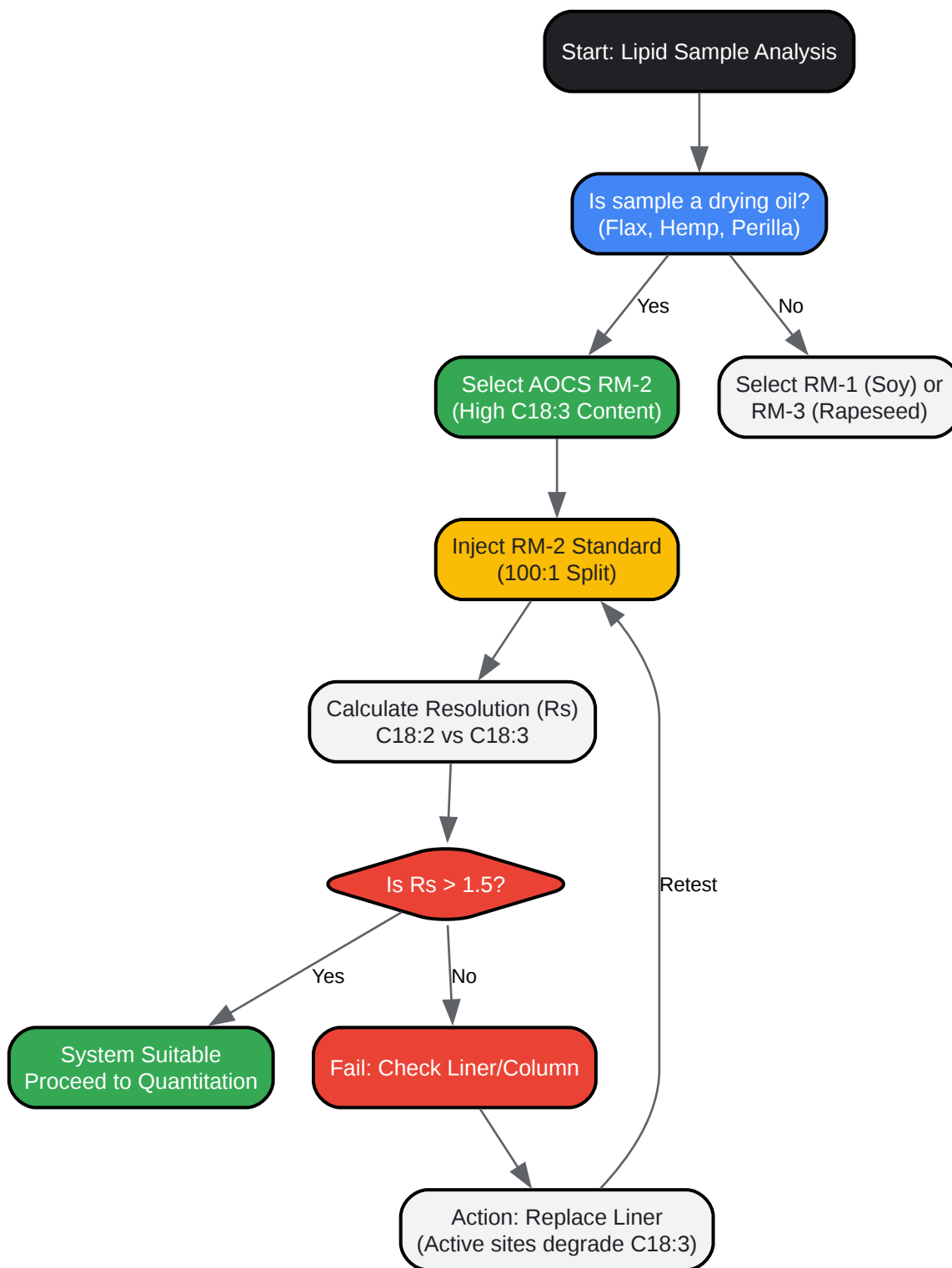


Note: For RM-2, the critical pair resolution (

*) to monitor is between Methyl Linoleate (C18:2) and Methyl Linolenate (C18:3). An
indicates column aging or overload.*

Workflow Visualization

The following diagram illustrates the decision logic for using AOCS RM-2 in a validation workflow.



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Figure 1: Decision logic for selecting and validating GC systems using AOCS RM-2.

Quality Control & Validation

To ensure scientific integrity, the use of RM-2 must follow strict QC protocols.

Theoretical Correction Factors (TCF)

Because FID response is proportional to carbon mass, the weight percentage of RM-2 components must be corrected if you require molar quantification. However, AOCS methods typically use weight response factors.

Calculate the Response Factor (

) for each component

using the known composition:

Normalize these factors to Methyl Palmitate (C16:0) or Methyl Stearate (C18:0) (

) to correct for injection variability.

Storage and Handling (Critical)

- Oxidation Risk: RM-2 contains 70% polyunsaturated FAMES. Exposure to air at room temperature causes rapid peroxidation, leading to the appearance of artifact peaks (polymerized lipids) and the reduction of the C18:3 peak area.
- Protocol:
 - Store unopened ampoules at -20°C.
 - Allow ampoule to reach room temperature before opening to prevent condensation.
 - Once opened, transfer immediately to a vial with a 0.2 µm insert and seal with a PTFE-lined cap.
 - Discard any open standard after 48 hours if not stored under nitrogen.

References

- Sigma-Aldrich.F.A.M.E.[4] Mix RM-2 Certified Reference Material Product Sheet. Retrieved from (Note: Link directs to FAME mix category; RM-2 specific catalog is often CRM47885 or similar depending on region).
- Cayman Chemical.AOCS RM-2 Mixture Product Data. Retrieved from
- American Oil Chemists' Society (AOCS).Official Method Ce 1-62: Fatty Acid Composition by Gas Chromatography.[5] Retrieved from
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